molecular formula C13H16BrNO B1363932 3-bromo-N-cyclohexylbenzamide CAS No. 59507-55-0

3-bromo-N-cyclohexylbenzamide

Cat. No. B1363932
CAS RN: 59507-55-0
M. Wt: 282.18 g/mol
InChI Key: VRUMXGVWUFXLAH-UHFFFAOYSA-N
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Description

3-bromo-N-cyclohexylbenzamide is a chemical compound with the molecular formula C13H16BrNO . It has an average mass of 282.176 Da and a monoisotopic mass of 281.041504 Da .


Synthesis Analysis

The synthesis of 3-bromo-N-cyclohexylbenzamide involves a reaction with triethylamine in dichloromethane at room temperature for 2 hours . The process starts with a solution of 3-bromobenzoyl chloride (2.0 g, 9.1 mmol) in CH2Cl2, which is added to a solution of triethylamine (1.9 ml, 13.7 mmol) and cyclohexylamine (1.15 ml, 10.0 mmol) in CH2Cl2 . After 2 hours, the mixture is washed with HCl (4N), brine, dried over Na2SO4, and concentrated under reduced pressure to yield 3-bromo-N-cyclohexylbenzamide as a white solid .


Molecular Structure Analysis

The molecular structure of 3-bromo-N-cyclohexylbenzamide consists of a benzamide group substituted with a bromo group at the 3-position and a cyclohexyl group attached to the nitrogen atom of the amide group .


Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of 3-bromo-N-cyclohexylbenzamide is the nucleophilic substitution of 3-bromobenzoyl chloride with cyclohexylamine in the presence of triethylamine .


Physical And Chemical Properties Analysis

3-bromo-N-cyclohexylbenzamide has a density of 1.4±0.1 g/cm3, a boiling point of 402.1±28.0 °C at 760 mmHg, and a flash point of 197.0±24.0 °C . It has a molar refractivity of 68.6±0.4 cm3, a polar surface area of 29 Å2, and a molar volume of 204.7±5.0 cm3 .

Scientific Research Applications

Palladium-Catalyzed Cross-Coupling The structural framework of 3-Bromo-N-cyclohexylbenzamide offers a versatile substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and materials science applications. Research in this area focuses on optimizing conditions for efficient coupling reactions, expanding the range of possible transformations, and exploring the mechanistic aspects of these reactions to enhance their utility in synthetic organic chemistry (Ghosh & Ray, 2017).

Direct Arylation of Heteroarenes Another application of bromobenzamides, closely related to 3-Bromo-N-cyclohexylbenzamide, is in the direct arylation of heteroarenes. This process involves the formation of carbon-carbon bonds directly on heteroarenes, which is a key strategy in the synthesis of heterocyclic compounds. These compounds are prevalent in pharmaceuticals, agrochemicals, and organic materials. The ability to directly introduce aryl groups onto heteroarenes under mild conditions can significantly streamline synthetic routes and enhance the diversity of accessible chemical space (Chen et al., 2013).

Microwave-Assisted Cyclization Microwave-assisted synthesis is a modern technique that accelerates chemical reactions by direct heating of the reaction mixture. Aryl 2-bromobenzamides, similar in reactivity to 3-Bromo-N-cyclohexylbenzamide, have been utilized in microwave-assisted cyclization reactions to efficiently construct complex heterocyclic structures. This method is characterized by its speed, efficiency, and reduced environmental impact compared to traditional thermal methods. The synthesis of benzochromenes and their analogues using microwave-assisted cyclization highlights the utility of bromobenzamides in accessing biologically relevant chemical scaffolds with potential applications in drug discovery and development (Dao et al., 2018).

Safety And Hazards

Conditions to avoid for 3-bromo-N-cyclohexylbenzamide include heat, flames, and sparks. It should not be mixed with oxidizing agents. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, and hydrogen bromide .

properties

IUPAC Name

3-bromo-N-cyclohexylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUMXGVWUFXLAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367960
Record name 3-bromo-N-cyclohexylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-cyclohexylbenzamide

CAS RN

59507-55-0
Record name 3-Bromo-N-cyclohexylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59507-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-N-cyclohexylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-bromobenzoyl chloride (2.0 g, 9.1 mmol) in CH2Cl2 was added to a solution triethylamine (1.9 ml, 13.7 mmol) and cyclohexylamine (1.15 ml, 10.0 mmol) in CH2Cl2 at room temperature with stirring. After 2 h, the mixture was washed with HCl (4N), brine, dried over Na2SO4 and concentrated under reduced pressure to give 3-bromo-N-cyclohexylbenzamide as a white solid. Yield (2.43 g, 95%): 1H NMR (400 MHz, CD3OD) δ 8.29 (br s, 1H), 7.95 (t, J=2.0 Hz, 1H), 7.42-7.77 (m, 1H), 7.64-7.67 (m, 1H), 7.36 (t, J=8.0 Hz, 1H), 3.78-3.84 (m, 1H), 1.92-1.94 (m, 2H), 1.78-1.81 (m, 2H), 1.65-1.69 (m, 1H), 1.16-1.46 (m, 5H).
Quantity
2 g
Type
reactant
Reaction Step One
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1.9 mL
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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